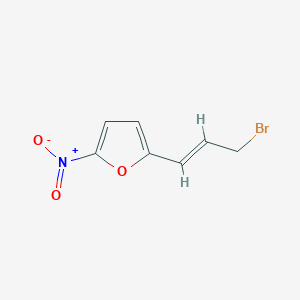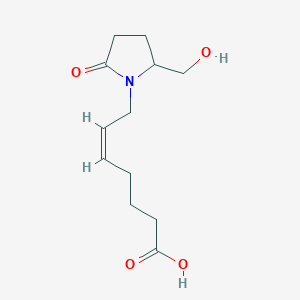
Benzenepropanoic acid, tetrahydro-2,2-dimethyl-3-furanyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by a tetrahydrofuran ring substituted with two methyl groups at the 2-position and a phenylpropanoate ester group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate typically involves the esterification of 2,2-dimethyltetrahydrofuran-3-ol with 3-phenylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: The tetrahydrofuran ring in 2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate can undergo oxidation reactions to form corresponding lactones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate largely depends on its application. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active phenylpropanoic acid moiety. This moiety can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrahydrofuran ring may also contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
2,5-Dimethyltetrahydrofuran: A related compound with a similar tetrahydrofuran ring but different substitution pattern.
3-Phenylpropanoic Acid: The acid component of the ester, which can be compared to other phenylpropanoic acid derivatives.
Tetrahydrofuran: The parent compound of the tetrahydrofuran ring system.
Uniqueness: 2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate is unique due to the combination of its tetrahydrofuran ring and phenylpropanoate ester group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
652161-30-3 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(2,2-dimethyloxolan-3-yl) 3-phenylpropanoate |
InChI |
InChI=1S/C15H20O3/c1-15(2)13(10-11-17-15)18-14(16)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Clé InChI |
SRFVWNFFNWKCRR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCO1)OC(=O)CCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


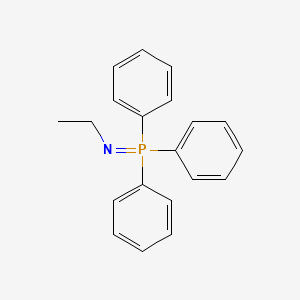

![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
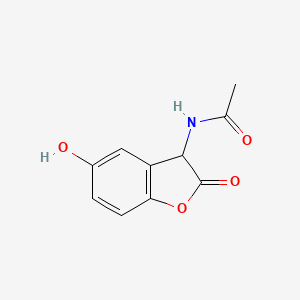
![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)
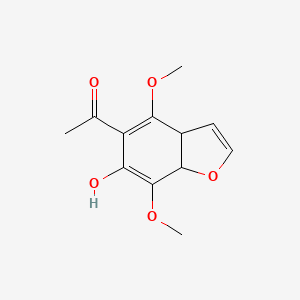


![(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)
![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
